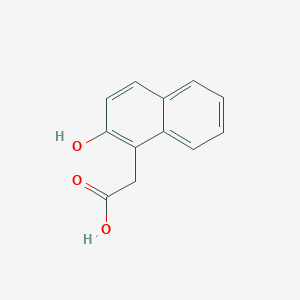

2-(2-Hydroxy-1-naphthyl)acetic acid

Beschreibung

Contextualization within Hydroxynaphthyl and Naphthaleneacetic Acid Chemical Space

2-(2-Hydroxy-1-naphthyl)acetic acid is structurally defined by a naphthalene (B1677914) core. nih.gov A hydroxyl group is attached at the 2-position, and an acetic acid group is attached at the 1-position. This arrangement places it within the chemical space of both hydroxynaphthyl and naphthaleneacetic acid derivatives. The parent compound, naphthalene, is a versatile platform in medicinal chemistry, forming the basis for numerous natural and synthetic bioactive molecules. nih.gov

The properties of this compound are dictated by the interplay of the aromatic naphthalene rings and its functional groups. The compound has a molecular formula of C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . nih.gov It is known to form a cyclic lactone readily. chemicalbook.com

To understand its context, it is useful to consider the well-known isomer, 1-Naphthaleneacetic acid (NAA). NAA is a synthetic auxin, a type of plant hormone, widely used in agriculture to promote root formation in plant cuttings and for other growth-regulating purposes. wikipedia.orgnih.gov Unlike this compound, NAA features the carboxymethyl group at the 1-position of the naphthalene ring without a hydroxyl substituent. wikipedia.orgnih.gov The addition of the hydroxyl group, as seen in the subject compound, significantly alters the electronic and steric properties, thereby modifying its chemical behavior and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 2-(2-hydroxynaphthalen-1-yl)acetic acid |

| CAS Number | 10441-45-9 |

| Physical Form | Solid |

Source: PubChem nih.gov, ChemicalBook chemicalbook.com

The chemical space also includes related compounds such as 2-naphthoic acid, which is used as a raw material for dyes and photosensitive materials, and various other substituted naphthaleneacetic acids that are subjects of ongoing research. medchemexpress.comacs.org

Academic Significance and Emerging Research Trajectories of Naphthyl-Based Carboxylic Acids

Naphthyl-based carboxylic acids, the broader family to which this compound belongs, are of considerable academic and industrial significance. The naphthalene scaffold is a key building block in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities. nih.gov

Research into naphthalene-based molecules has yielded compounds with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govjmchemsci.com For instance, Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) based on a naphthalene structure. The synthesis of novel naphthalene derivatives is a continuing focus for medicinal chemists aiming to develop new therapeutic agents. jmchemsci.comnih.gov Recent studies have explored the synthesis of novel naphthalene-based derivatives as potential anti-infective agents, with some showing promising fungicidal and bactericidal impacts. jmchemsci.comresearchgate.net

Beyond medicine, these compounds have other applications. As exemplified by 1-Naphthaleneacetic acid (NAA), they can function as potent plant growth regulators. nih.gov Research in this area focuses on understanding their mechanism of action and developing new compounds for agricultural use. thepharmajournal.com Furthermore, the unique photophysical properties of the naphthalene ring system make its derivatives, including carboxylic acids, valuable in materials science, such as in the creation of dyes and photosensitive materials. medchemexpress.com The synthesis of new naphthyl acetohydrazone-based metal complexes has also been explored for their potential in various chemical and biological applications. mdpi.com

Table 2: Research Applications of Naphthyl-Based Compounds

| Compound Class / Example | Area of Research/Application | Key Findings/Significance |

|---|---|---|

| Naphthalene Derivatives | Medicinal Chemistry | Serve as scaffolds for drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov |

| 1-Naphthaleneacetic acid (NAA) | Agriculture / Plant Science | Acts as a synthetic plant hormone (auxin) to induce rooting and regulate growth. wikipedia.orgnih.gov |

| Naphthalene-based Triazole Spirodienones | Anticancer Research | Synthesized compounds showed potent antiproliferative activity against several cancer cell lines. nih.gov |

| Naphthyl Acetohydrazone Metal Complexes | Coordination Chemistry | Synthesis of new transition metal complexes for study of their chemical and biological interactions. mdpi.com |

| 2-Naphthoic acid | Materials Science | Used as a raw material in the production of dyes and photosensitive materials. medchemexpress.com |

| General Naphthalene-based Derivatives | Antimicrobial Research | Novel synthesized derivatives have shown significant bactericidal and fungicidal potential. jmchemsci.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxynaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6,13H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCXDZUOPZXGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303896 | |

| Record name | (2-Hydroxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-45-9 | |

| Record name | 10441-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Hydroxynaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Hydroxy 1 Naphthyl Acetic Acid

Direct Synthesis Strategies

The creation of 2-(2-hydroxy-1-naphthyl)acetic acid and its precursor, α-hydroxy-α-(2-hydroxy-1-naphthyl)acetic acid, can be achieved through specific synthetic routes. These methods often involve condensation reactions or hydrolysis of intermediates.

Base-Catalyzed Condensation Approaches for α-Hydroxy-α-(2-hydroxy-1-naphthyl)acetic Acid

The synthesis of α-hydroxy-α-(2-hydroxy-1-naphthyl)acetic acid, a derivative with an additional hydroxyl group, can be approached through condensation reactions. This compound, with the chemical formula C₁₂H₁₀O₄, possesses enhanced chelating properties due to the presence of the additional hydroxyl group, making it a subject of interest in coordination chemistry. sigmaaldrich.com The synthesis can involve the reaction of 2-naphthol (B1666908), a colorless crystalline solid, with other reagents under basic conditions to introduce the α-hydroxyacetic acid moiety. nih.gov The presence of the 2-hydroxy group on the naphthalene (B1677914) ring influences the acidity of the resulting compound.

Reported Synthetic Pathways for this compound

One of the documented methods for synthesizing this compound involves the acid-catalyzed hydrolysis of naphtho[2,1-b]furan-2(1H)-one, which is the lactone of the target acid. This intramolecular ester serves as a stable intermediate that, upon treatment with an acid catalyst, yields the desired product. Another approach involves a one-pot synthesis method reacting 2-hydroxy-1-naphthaldehyde (B42665) with mercaptoacetic acid and aniline (B41778) in ethanol (B145695) at low temperatures, which has been reported to produce a high yield of a related derivative.

Derivatization and Analog Synthesis

The chemical structure of this compound allows for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic compounds and other derivatives.

Formation of Cyclic Structures, including Lactones

The this compound molecule contains both a hydroxyl and a carboxylic acid group, making it suitable for intramolecular cyclization to form a lactone. tutorchase.com This process, known as intramolecular esterification, typically occurs under heating and may require a catalyst. tutorchase.com The reaction involves the formation of an ester linkage between the hydroxyl and carboxylic acid groups within the same molecule, resulting in a cyclic ester. tutorchase.comyoutube.com The specific lactone formed from this compound is naphtho[2,1-b]furan-2(1H)-one. This cyclization is a reversible reaction, and the lactone can be hydrolyzed back to the parent hydroxy acid under acidic conditions. rsc.org

Synthesis of Naphthylmethyl Oxadiazole Derivatives

Derivatives of this compound can be used to synthesize 1,3,4-oxadiazoles. A general synthetic route involves converting the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. researchgate.net This hydrazide intermediate is then cyclized with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield the 5-substituted-2-(naphthylmethyl)-1,3,4-oxadiazole derivatives. researchgate.netresearchgate.net This method provides a pathway to a range of oxadiazole compounds with potential applications in medicinal chemistry. nih.govnih.gov

Table 1: Synthesis of Naphthylmethyl Oxadiazole Derivatives

Preparation of Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives can be achieved from precursors derived from naphthol. A common strategy involves the reaction of a Schiff base with mercaptoacetic acid. tsijournals.comhilarispublisher.com In a relevant synthetic pathway, 2-acetyl-substituted-1-naphthol is treated with potassium thiocyanate (B1210189) and bromine to form a 2-(2-amino-1,3-thiazol-4-yl)-substituted-naphthalen-1-ol. tsijournals.com This intermediate then undergoes condensation with an aromatic aldehyde to produce a Schiff base. The subsequent cyclo-condensation of this Schiff base with mercaptoacetic acid yields the final 4-thiazolidinone (B1220212) derivative. tsijournals.comresearchgate.netnih.gov This multi-step synthesis provides access to complex heterocyclic structures containing both a naphthalene and a thiazolidinone moiety. researchgate.net

Table 2: Synthesis of Thiazolidinone Derivatives

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Substituted-1-naphthol | Acetic anhydride/Zinc chloride | 2-Acetyl-substituted-1-naphthol |

| 2 | 2-Acetyl-substituted-1-naphthol | KCNS, Br₂ | 2-(2-Amino-1,3-thiazol-4-yl)-substituted-naphthalen-1-ol |

| 3 | 2-(2-Amino-1,3-thiazol-4-yl)-substituted-naphthalen-1-ol | Aromatic aldehyde | Schiff Base |

| 4 | Schiff Base | Mercaptoacetic acid | 4-Thiazolidinone derivative |

Condensation Reactions Leading to Amido-Derivatives

The synthesis of amido-derivatives from this compound involves the formation of an amide bond, a fundamental transformation in organic chemistry. sphinxsai.com This can be achieved through the direct condensation of the carboxylic acid with an amine. However, this direct reaction is often challenging because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org To overcome this, the reaction is typically carried out by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water and form the amide. libretexts.org

A more efficient method involves the use of a coupling agent, such as a carbodiimide (B86325), to activate the carboxylic acid. libretexts.org These reagents facilitate the formation of an amide linkage and are crucial in peptide synthesis. libretexts.org The general structure of amides can vary, with different substituents on the nitrogen atom, which can be hydrogen, or an aliphatic, aromatic, or heterocyclic group. sphinxsai.com

Amide derivatives are of significant interest due to their diverse biological activities. sphinxsai.com The synthesis of these compounds is often straightforward, involving the reaction of a substituted carboxylic acid with various amines. sphinxsai.com

Interactive Table: Synthesis of Amide Derivatives

| Starting Material | Reagent | Product | Reaction Type | Ref. |

| This compound | Amine | 2-(2-Hydroxy-1-naphthyl)acetamide derivative | Condensation | sphinxsai.com |

| Substituted anilines | Amino acid ester | Amide derivative | Condensation | sphinxsai.com |

| Carboxylic acid | Amine, heat (>100°C) | Amide | Direct condensation | libretexts.org |

| Carboxylic acid | Amine, DCC | Amide | Carbodiimide-mediated condensation | libretexts.org |

Synthesis of Sulfonamide Derivatives from 2-Hydroxy-1-naphthaldehyde

While the direct synthesis of sulfonamide derivatives from this compound is not explicitly detailed in the provided context, the synthesis of sulfonamides from related naphthalene structures, such as naphthalimide, provides a relevant synthetic framework. nih.gov Generally, sulfonamide derivatives can be synthesized by reacting sulfonyl chlorides with primary or secondary amines. icm.edu.pl

A common method involves the reaction of a sulfonyl chloride with an amine in the presence of a base like sodium bicarbonate in a suitable solvent system. icm.edu.pl For instance, sulfonamide-containing naphthalimides have been synthesized by reacting a bromo-functionalized naphthalimide with a sodium sulfonamide in N,N-dimethylformamide (DMF). nih.gov Another approach involves the electro-oxidation of 1,2-dihydropyridazine-3,6-diones and arylsulfinic acids. icm.edu.pl Furthermore, a green synthesis approach utilizes the reaction between sulfonyl chloride derivatives and amines in an aqueous/organic solvent mixture. icm.edu.pl

These synthetic strategies highlight the versatility of forming sulfonamide linkages, which could be adapted for the derivatization of compounds related to 2-hydroxy-1-naphthaldehyde. The resulting sulfonamide derivatives are of interest for their potential as fluorescent probes and for their diverse pharmacological activities. nih.govicm.edu.pl

Thio-Derivatization Strategies of Naphthoquinone Scaffolds

The thio-derivatization of naphthoquinone scaffolds, such as 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), provides a pathway to novel compounds with potential biological applications. frontiersin.orgresearchgate.net These reactions leverage the electrophilic nature of the naphthoquinone ring, which readily reacts with nucleophilic thiol-containing compounds. nih.gov

One strategy involves the reaction of 1,4-naphthoquinone (B94277) with aliphatic thiols in mild conditions (room temperature, pH 7.5) to form stable adducts. nih.gov This derivatization has been utilized for the liquid chromatography analysis of thiols. nih.gov In the context of synthesizing potentially bioactive molecules, new thio-derivatives of lawsone have been synthesized in water using both conventional heating and microwave irradiation. frontiersin.orgresearchgate.net This approach has led to the development of compounds with enhanced antiplatelet activity. frontiersin.orgresearchgate.net

The mechanism of this derivatization is based on the high electrophilicity of the 1,4-naphthoquinone core, allowing it to form covalent bonds with thiol groups. nih.gov The structure-activity relationship studies of these thio-derivatives have shown that the nature and position of substituents on the phenyl ring of the thio-group significantly influence the biological activity. researchgate.net

Interactive Table: Thio-Derivatization of Naphthoquinones

| Naphthoquinone Scaffold | Thiol Reagent | Reaction Conditions | Product | Application | Ref. |

| 1,4-Naphthoquinone | Aliphatic thiols | Room temp, pH 7.5 | Thiol adduct | LC analysis of thiols | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Various thiols | Water, conventional heating/microwave | Thio-derivatives of lawsone | Antiplatelet agents | frontiersin.orgresearchgate.net |

| Aryl-naphthoquinones | Thiosugars | Organocatalyst | Axially chiral naphthoquinone thioglycosides | Stereoselective synthesis | rsc.org |

Reaction Mechanisms and Pathways in Chemical Transformations

Carbodiimide-Mediated Condensation Mechanisms

Carbodiimide-mediated condensation is a widely used method for forming amide bonds from carboxylic acids and amines. libretexts.orgwikipedia.org The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgwikipedia.org

The initial step is the reaction of the carboxylic acid with the carbodiimide to form a key intermediate, an O-acylisourea. wikipedia.org This intermediate is highly reactive and can be thought of as a carboxylic ester with an activated leaving group. wikipedia.org The O-acylisourea then reacts with an amine to yield the desired amide and a urea (B33335) byproduct. wikipedia.org

However, the O-acylisourea can also undergo side reactions. It can react with another molecule of the carboxylic acid to form a symmetric acid anhydride, which can then react with the amine to give the amide. wikipedia.orgnih.gov A significant undesired pathway is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is a common side product in peptide synthesis. wikipedia.orgnih.gov The formation of this N-acylurea can be minimized by using solvents with low dielectric constants, such as dichloromethane (B109758) or chloroform. wikipedia.org At higher temperatures, N-acylureas can dissociate into an isocyanate and an amide. sci-hub.se

Deprotonation: The carboxylic acid protonates the carbodiimide.

Nucleophilic Attack by Carboxylate: The carboxylate anion attacks the activated carbodiimide to form the O-acylisourea intermediate.

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the O-acylisourea.

Proton Transfer: A proton is transferred to create a better leaving group.

Leaving Group Removal: The urea derivative leaves, forming the final amide product. libretexts.org

Cyclization and Rearrangement Mechanisms in Naphthol Derivatives

The cyclization and rearrangement of naphthol derivatives are important transformations for the synthesis of various polycyclic aromatic compounds. Electrophilic cyclization of arene-containing propargylic alcohols is a mild and regioselective method to prepare substituted naphthalenes. nih.gov

One such mechanism is the 6-endo-dig electrophilic cyclization. This process is believed to proceed via an anti-attack of an electrophile (like I₂, Br₂, or PhSeBr) and the aromatic ring on the alkyne. nih.gov This forms a cationic intermediate, which, after deprotonation, yields a hydroxydihydronaphthalene. nih.gov Subsequent rapid dehydration of this intermediate leads to the final naphthalene product. nih.gov A similar pathway is proposed for the cyclization of alkynones, where tautomerization of the resulting ketone intermediate affords the naphthol. nih.gov

Rearrangements in naphthol derivatives can also occur under specific conditions. For instance, the sodium hydroxide-induced rearrangement of 1-methyl-2-bromo-3H-naphtho[2,1-b]pyran-3-one results in the formation of 1-(2-hydroxynaphth-1-yl)propan-2-one. gla.ac.uk This type of rearrangement can involve an aryl shift. gla.ac.uk

Another important cyclization is the Nazarov cyclization, which is a 4π conrotatory electrocyclic reaction used to synthesize cyclopentenones from divinyl ketones. organic-chemistry.orgwikipedia.org While not directly involving a naphthol derivative in the classical sense, the principles of electrocyclization are relevant to the formation of cyclic structures within larger aromatic systems. The reaction is typically catalyzed by a Lewis acid or a protic acid, which activates the ketone to form a pentadienyl cation that then undergoes cyclization. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 2 2 Hydroxy 1 Naphthyl Acetic Acid and Its Derivatives

Vibrational Spectroscopy (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides critical information about the functional groups present in a molecule. The FT-IR spectrum of 2-(2-Hydroxy-1-naphthyl)acetic acid is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and naphthalene (B1677914) moieties.

Key expected vibrational frequencies include:

A broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group.

Another very broad O-H stretch from the carboxylic acid group, typically observed between 3300-2500 cm⁻¹.

A sharp and strong absorption peak for the carbonyl (C=O) stretch of the carboxylic acid, anticipated in the 1740-1680 cm⁻¹ region. researchgate.net

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C stretching vibrations within the naphthalene ring system are expected in the 1600-1450 cm⁻¹ range.

Analysis of the closely related compound, 1-Naphthylacetic acid (NAA) , reveals a strong band for the C=O stretch at 1683 cm⁻¹ in its FTIR spectrum. researchgate.net The spectrum of 2-Hydroxy-1-naphthaldehyde (B42665) , another derivative, can be used to approximate the influence of the 2-hydroxy group on the naphthalene core. researchgate.net General spectroscopic principles suggest the presence of both a hydroxyl and a carboxylic acid group will lead to complex, broad hydrogen-bonding bands in the high-frequency region of the spectrum. upi.eduresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for 1-Naphthylacetic Acid researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1683 | Strong |

| Aromatic C=C Stretch | 1596 | Medium |

| Aromatic C=C Stretch | 1509 | Medium |

| CH₂ Scissoring | 1419 | Strong |

| C-O Stretch / O-H Bend | 1301 | Strong |

| O-H in-plane bend | 929 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

Aromatic Region (δ 7.0-8.0 ppm): The six protons on the naphthalene ring will appear as a complex pattern of multiplets. The substitution pattern will influence their specific chemical shifts.

Methylene Protons (δ ~4.0 ppm): The two protons of the -CH₂- group adjacent to the naphthalene ring and the carboxylic acid would likely appear as a singlet. For the related 1-Naphthylacetic acid , these protons are observed at δ 4.1 ppm. rsc.org

Exchangeable Protons: The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons will appear as broad singlets, and their chemical shifts are highly dependent on solvent and concentration. They can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure.

Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group is expected to resonate in this downfield region. For 2-Naphthylacetic acid , this peak is observed around δ 178 ppm. chemicalbook.com

Aromatic Carbons (δ ~110-155 ppm): The ten carbons of the naphthalene ring will show distinct signals. The carbons bearing the hydroxyl and acetic acid substituents (C1 and C2) and the other quaternary carbons will have different shifts compared to the protonated carbons. For 2-Hydroxy-1-naphthoic acid , carbons in this region appear between δ 110-158 ppm. chemicalbook.com

Methylene Carbon (δ ~40 ppm): The -CH₂- carbon is expected to appear in the aliphatic region. For 1-Naphthaleneacetic acid , this carbon signal is at δ 39.1 ppm. nih.gov

Table 2: Predicted/Reference NMR Data for Naphthylacetic Acid Derivatives

| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

| 1-Naphthylacetic acid | ¹H | -CH₂- | ~4.1 | rsc.org |

| 1-Naphthylacetic acid | ¹³C | -CH₂- | 39.1 | nih.gov |

| 2-Naphthylacetic acid | ¹³C | >C=O | ~178 | chemicalbook.com |

| 2-Hydroxy-1-naphthoic acid | ¹³C | Aromatic C | 110-158 | chemicalbook.com |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (molar mass: 216.21 g/mol ), electron ionization (EI) or electrospray ionization (ESI) techniques would be informative.

The expected fragmentation pathways include:

Molecular Ion (M⁺˙): A peak corresponding to the molecular weight at m/z 216.

Loss of Carboxyl Group: A prominent fragment resulting from the loss of the COOH group (45 Da), leading to a peak at m/z 171. libretexts.org

Loss of Water: Dehydration involving the hydroxyl and carboxylic acid groups could lead to a fragment at m/z 198.

Naphthylmethyl Cation: Cleavage of the bond between the ring and the side chain would lead to a fragment corresponding to the hydroxynaphthylmethyl cation. For the isomer 1-Naphthaleneacetic acid (m/z 186), a major fragment is observed at m/z 141, corresponding to the loss of the carboxyl group, and the base peak is often the naphthylmethyl cation itself. nih.govnih.gov A similar fragmentation is highly probable for the target compound. Analysis of 1-Naphthaleneacetic acid by LC-MS/MS shows a characteristic transition of m/z 185.1 → 140.9 (in negative ion mode). nih.goveurl-pesticides.eu

Table 3: Key Mass Spectrometry Fragments for Naphthalene Acetic Acid Derivatives

| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ion (m/z) | Fragment Identity | Reference |

| 1-Naphthaleneacetic acid | EI | 186 | 141 | [C₁₀H₇CH₂]⁺ | nih.gov |

| 1-Naphthaleneacetic acid | ESI(-) | 185.1 | 140.9 | [M-H-CO₂]⁻ | nih.gov |

| 2-Hydroxy-1-naphthoic acid | EI | 188 | 170 | [M-H₂O]⁺˙ | nist.gov |

| 2-Hydroxy-1-naphthoic acid | EI | 188 | 142 | [M-H₂O-CO]⁺˙ | nist.gov |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound can be studied using UV-Visible absorption and fluorescence spectroscopy. The naphthalene ring system is an excellent chromophore and fluorophore.

UV-Visible Absorption: Naphthalene derivatives typically exhibit strong absorption bands in the UV region (200-350 nm) arising from π → π* electronic transitions within the aromatic rings. nih.gov The presence of the hydroxyl (-OH) and acetic acid (-CH₂COOH) substituents on the naphthalene core is expected to cause a shift in the absorption maxima (a bathochromic or red shift) compared to unsubstituted naphthalene. For 1-Naphthaleneacetic acid , studies show characteristic absorption peaks, and its interaction with DNA can be monitored via changes in these spectra. nih.gov

Fluorescence Spectroscopy: The naphthalene moiety is known for its fluorescence properties. When excited at an appropriate wavelength (e.g., 280 nm), the compound is expected to emit light at a longer wavelength. The emission spectrum of 1-Naphthaleneacetic acid shows a maximum around 341 nm. nih.gov The quenching of this fluorescence can be used to study its binding interactions with other molecules, such as DNA. nih.govfrontiersin.org The specific emission wavelength and quantum yield of this compound would be influenced by the electronic effects of the hydroxyl group and the acidic side chain.

Solid-State Structural Elucidation (e.g., X-ray Diffraction for Related Compounds)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and crystal packing.

While a crystal structure for this compound is not publicly available, data from closely related compounds provide valuable insight into its likely solid-state conformation. The crystal structure of its isomer, 1-Naphthaleneacetic acid , has been determined (CCDC Number: 712419). nih.gov Analysis of such structures reveals how the molecules arrange themselves in the crystal lattice, often forming hydrogen-bonded dimers through their carboxylic acid groups.

Furthermore, X-ray diffraction studies on various naphthalene derivatives show how substitution patterns influence the molecular packing. researchgate.net For this compound, one would anticipate strong intermolecular hydrogen bonds involving both the phenolic hydroxyl group and the carboxylic acid group, leading to the formation of extended networks in the solid state. These interactions would govern the compound's melting point and solubility characteristics.

Computational Chemistry and Theoretical Investigations of 2 2 Hydroxy 1 Naphthyl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a principal method for the quantum chemical investigation of naphthalene (B1677914) derivatives. researchgate.netnih.gov Methodologies such as B3LYP combined with basis sets like 6-311+G** are commonly employed to balance computational cost and accuracy in determining the molecule's characteristics. nih.gov

Optimization of Geometrical Parameters and Molecular Structures

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable energetic conformation. researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For 2-(2-Hydroxy-1-naphthyl)acetic acid, the geometry is defined by the planar naphthalene ring, with the hydroxyl and acetic acid groups as substituents. The planarity of the naphthalene core is a key feature, while the orientation of the acetic acid side chain is a critical parameter determined during optimization. Theoretical calculations for similar molecules, like 1-hydroxy-2-naphthoic acid, show excellent agreement between DFT-calculated parameters and those determined by X-ray crystallography. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Predicted) Note: These are predicted values based on standard DFT calculations for similar functional groups.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C=O (Carboxyl) | ~1.22 Å | |

| C-O (Carboxyl) | ~1.35 Å | |

| O-H (Carboxyl) | ~0.97 Å | |

| O-H (Naphthyl) | ~0.96 Å | |

| C-C (Naphthyl-CH₂) | ~1.51 Å | |

| Bond Angles | ||

| O=C-O (Carboxyl) | ~123° | |

| C-C-O (Carboxyl) | ~112° | |

| C-O-H (Naphthyl) | ~109° |

Prediction and Analysis of Vibrational Spectra

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govmdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, the frequencies of the fundamental vibrational modes can be determined. mdpi.com Each calculated frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or wagging of bonds. rsc.org For this compound, key predicted vibrations include the O-H stretching from both the hydroxyl and carboxylic acid groups, the characteristic C=O stretching of the carboxylic acid, and various C-H and C=C stretching modes within the aromatic naphthalene ring. researchgate.net The analysis, often aided by Potential Energy Distribution (PED), allows for a detailed assignment of the experimental spectra. researchgate.netmdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies and Assignments Note: Based on typical DFT calculation results for related compounds.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3500-3600 | ν(O-H) | Free Hydroxyl Stretch (Naphthyl) |

| ~3300-2500 | ν(O-H) | Hydrogen-Bonded Carboxylic Acid Stretch (Broad) |

| ~3100-3000 | ν(C-H) | Aromatic C-H Stretch |

| ~2950-2850 | ν(C-H) | Aliphatic C-H Stretch (CH₂) |

| ~1710 | ν(C=O) | Carboxylic Acid Carbonyl Stretch (Dimer) |

| ~1630-1450 | ν(C=C) | Aromatic Ring Stretching |

| ~1420 | δ(O-H) | In-plane O-H Bend (Carboxyl) |

| ~1300 | ν(C-O) | C-O Stretch (Carboxyl) |

| ~1250 | ν(C-O) | C-O Stretch (Phenolic) |

Calculation of Electronic Properties (e.g., Chemical Hardness, Chemical Potential, Electrophilicity)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net From these energies, several global reactivity descriptors can be derived:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η).

For this compound, the HOMO is expected to be localized on the electron-rich naphthalene ring and the hydroxyl oxygen, while the LUMO is likely centered on the carboxylic acid group and the aromatic system. researchgate.net

Table 3: Calculated Global Reactivity Descriptors (Conceptual)

| Property | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. |

| Electrophilicity (ω) | μ² / (2η) | Capacity to accept electrons. |

Conformational Analysis and Energy Landscape Exploration

The flexibility of the acetic acid side chain allows for different spatial orientations, or conformations. Conformational analysis involves mapping the potential energy surface by systematically rotating the dihedral angle of the C-C single bond connecting the naphthalene ring to the acetic acid group. This exploration helps identify the most stable conformer(s) and the energy barriers for rotation between them. The stability of different conformers is influenced by steric hindrance and potential intramolecular hydrogen bonding between the carboxylic acid group and the adjacent hydroxyl group.

Tautomerism and Isomeric Equilibria Studies

This compound can exhibit tautomerism, an equilibrium between two or more interconverting constitutional isomers. libretexts.org A significant possibility is keto-enol tautomerism, where a proton migrates from the hydroxyl group to a carbon atom on the naphthalene ring, creating a keto-form (a naphthalenone derivative). libretexts.orgwikipedia.org Computational methods can predict the relative stabilities of these tautomers by calculating their ground-state energies. rsc.org For most hydroxy-naphthalene systems, the aromatic enol form is significantly more stable than the non-aromatic keto form. libretexts.org DFT calculations can quantify this energy difference and determine the equilibrium constant, confirming the predominance of the hydroxy-aromatic structure.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound interact through non-covalent forces. The most significant of these is hydrogen bonding. Carboxylic acids are well-known to form strong hydrogen-bonded dimers, where the carboxyl groups of two molecules interact in a head-to-tail fashion. researchgate.net Furthermore, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to extended networks of intermolecular interactions. Computational techniques like Hirshfeld surface analysis can be employed to visualize and quantify these interactions, including hydrogen bonds (O-H···O), and weaker C-H···O and π-π stacking interactions between the naphthalene rings. researchgate.net These analyses are crucial for understanding and predicting the crystal packing arrangement of the compound.

Investigation of Biological Activities and Structure Activity Relationships

Antimicrobial Activity of Derivatives

Naphthalene (B1677914) derivatives have demonstrated a broad spectrum of antimicrobial activities. thieme-connect.comresearchgate.net The structural features of these compounds play a crucial role in their efficacy against various microbial strains.

Derivatives of 2-naphthol (B1666908) have shown significant antibacterial properties. For example, 2-Hydroxymethyl-1-naphthol diacetate (TAC) and its Mannich base derivatives have been investigated for their antimicrobial effects. nih.gov TAC, in particular, has exhibited potent activity against several Gram-negative bacteria, including Enterobacter cloacae, Klebsiella pneumoniae, and Proteus vulgaris, as well as the Gram-positive bacterium Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.4 μM. nih.gov

The synthesis of 1-Phenylazo-2-naphthol has also been reported, and its antimicrobial activity has been assessed, showing better efficacy against Gram-positive than Gram-negative bacteria. sphinxsai.com Furthermore, a series of 2-aminobenzothiazolomethyl naphthol derivatives have been synthesized and evaluated for their antibacterial properties, with some analogs showing potent inhibitory activity with MIC values of 1–2 µg/mL against both Gram-positive and Gram-negative bacteria. researchgate.net

Antibacterial Activity of Naphthalene Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae 23355 | 0.1-0.4 μM | nih.gov |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Klebsiella pneumoniae 13883 | 0.1-0.4 μM | nih.gov |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Proteus vulgaris 13315 | 0.1-0.4 μM | nih.gov |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Pseudomonas aeruginosa 27853 | 0.1-0.4 μM | nih.gov |

| 2-aminobenzothiazolomethyl naphthol derivatives (e.g., 4b, 4l, 4t) | Gram-positive and Gram-negative bacteria | 1–2 µg/mL | researchgate.net |

The antifungal potential of naphthalene derivatives has also been a focus of research. The compound 2-Hydroxymethyl-1-naphthol diacetate (TAC) has demonstrated potent antifungal activity against Candida parapsilosis, Candida tropicalis, Trichosporon beigelii, and Rhodotorula spp., with MICs in the range of 0.1-0.4 μM. nih.gov The esterification of 1-naphthol (B170400) Mannich bases to produce TAC appears to enhance this antifungal activity. nih.gov Other studies on naphthofuran derivatives have also reported significant activity against human pathogenic fungi. researchgate.netrasayanjournal.co.in

Antioxidant Activity of Derivatives

The antioxidant properties of hydroxylated naphthalenes are of significant interest, with the position of the hydroxyl group playing a key role in their radical scavenging capabilities. chemistryviews.org

Derivatives of naphthyl acetic acid have been evaluated for their ability to scavenge nitric oxide (NO). A series of 2-((naphthalen-1-yl) methyl)-5-substituted-1,3,4-oxadiazole derivatives were synthesized, and their antioxidant capacity was assessed. proquest.com Among these, the 4-hydroxy-3,5-dimethoxy and pyridyl derivatives demonstrated good nitric oxide scavenging activity. proquest.com The search for small selenium-containing molecules that can mimic the activity of selenoenzymes like glutathione (B108866) peroxidase has also led to the synthesis of 1-organoselanyl-naphthalen-2-ols, which have shown antioxidant activity. researchgate.net

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating antioxidant activity. Studies on 1-amidoalkyl-2-naphthol derivatives have shown them to be potent free radical scavengers. researchgate.net The antioxidant activity of these derivatives is primarily attributed to the hydrogen atom transfer (HAT) mechanism from the hydroxyl group. researchgate.net Research on 1-naphthol and 2-naphthol and their sulfate (B86663) conjugates has indicated that the antioxidant activity is dependent on the position of substitution. nih.gov While sulfation of 1-naphthol significantly reduced its antioxidant activity, 2-naphthyl sulfate showed comparable activity to the unsulfated 2-naphthol. nih.gov

Antioxidant Activity (DPPH Scavenging) of Naphthol Derivatives

| Compound/Derivative | EC50 Value | Comparison | Reference |

|---|---|---|---|

| 1-Naphthol | - | Higher activity | nih.gov |

| 1-Naphthyl sulfate | 5.60 to 7.35-times lower than 1-Naphthol | Lower activity | nih.gov |

| 2-Naphthol | - | Comparable activity to its sulfate | nih.gov |

| 2-Naphthyl sulfate | - | Comparable activity to 2-Naphthol | nih.gov |

Antiplatelet Activity of Related Naphthoquinone Derivatives

Naphthoquinone derivatives have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. Studies have shown that modifications to the naphthoquinone core can lead to potent antiplatelet agents.

For instance, a series of 2-alkoxy derivatives of 1,4-naphthoquinone (B94277) were synthesized and evaluated for their biological activities. nih.gov Among these, 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone demonstrated notable inhibitory effects on neutrophil superoxide (B77818) anion formation, suggesting their potential as anti-inflammatory and antiplatelet agents worthy of further investigation. nih.gov

In another study, new thio-derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) were synthesized to enhance antiplatelet activity. frontiersin.orgnih.gov The research highlighted that the introduction of a thiophenyl moiety improves antiplatelet effects. frontiersin.orgnih.gov The nature and position of substituents on the phenyl ring were also found to be critical for the observed biological activity. frontiersin.orgnih.gov Specifically, compound 4 (2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione) was identified as the most active derivative, with IC₅₀ values of 15.03 ± 1.52 μM against TRAP-6-induced aggregation and 5.58 ± 1.01 μM against collagen-induced aggregation. frontiersin.orgnih.gov Importantly, these potent antiplatelet compounds did not exhibit cytotoxicity at the tested concentrations. nih.gov

Further research on 2,3-disubstituted 1,4-naphthoquinones identified 2-acetamido-3-chloro-1,4-naphthoquinone (4 ) as having a direct inhibitory action on cytosolic phospholipase A₂ (cPLA₂) activity in platelets. nih.gov Another derivative, NQ304 (2-chloro-3-(4-hexylphenyl)-amino-1,4-naphthoquinone), potently inhibited platelet aggregation induced by various agonists like ADP, collagen, and epinephrine (B1671497) in human platelets. thieme-connect.com

Derivatives of 5-hydroxy-1,4-naphthoquinone (juglone) have also shown promise. acs.org Modifications to the juglone (B1673114) structure resulted in compounds with enhanced inhibitory activity against protein disulfide isomerase (PDI) and potent antiplatelet effects against U46619- and collagen-induced aggregation. acs.org Glycosylated juglone derivatives, in particular, exhibited significant activity. acs.org

Table 1: Antiplatelet Activity of Selected Naphthoquinone Derivatives

| Compound | Derivative Type | Target/Agonist | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Lawsone Thio-derivative | Collagen | 5.58 ± 1.01 μM | frontiersin.orgnih.gov |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Lawsone Thio-derivative | TRAP-6 | 15.03 ± 1.52 μM | frontiersin.orgnih.gov |

| NQ304 | 2-amino-1,4-naphthoquinone | ADP, Collagen, Epinephrine | Potent Inhibition | thieme-connect.com |

| Juglone Derivatives (e.g., 9, 18, 22) | 5-hydroxy-1,4-naphthoquinone | U46619, Collagen | Potent Inhibition | acs.org |

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Derivatives of naphthalene have been explored as inhibitors of various enzymes, with urease being a notable target. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is implicated in diseases caused by ureolytic bacteria. nih.govresearchgate.net

Research into 2-hydroxy-1-naphthaldehyde (B42665) semicarbazone identified it as a competitive inhibitor of jack bean urease. rsc.org The search for effective urease inhibitors is driven by their potential applications in medicine and agriculture. nih.govnih.gov For example, inhibiting urease can help treat infections and reduce nitrogen loss from urea-based fertilizers. nih.gov

A study on imidazopyridine-based oxazole (B20620) derivatives, synthesized from carbaldehyde precursors, revealed significant urease inhibitory potential. nih.gov Several of these compounds, such as 4i , 4o , 4g , and 4h , were found to be more potent than the standard inhibitor thiourea. nih.gov The structure-activity relationship (SAR) for this class of compounds indicated that electron-withdrawing groups (like -CF₃ and -NO₂) and groups capable of hydrogen bonding (like -OH) on the aryl ring enhanced the inhibitory activity. nih.gov For instance, analog 4i , with 3-CF₃ and 5-NO₂ substitutions, was the most active inhibitor identified in the study. nih.gov Conversely, electron-donating groups like -OCH₃ and -CH₃ also showed encouraging results, though their effect was generally less pronounced than that of the electron-withdrawing groups. nih.gov

Quinones, in general, are recognized as good urease inhibitors against the free enzyme, although their high reactivity can lead to low selectivity and broader antibacterial effects. nih.gov

Table 2: Urease Inhibition by Naphthalene-Related Derivatives

| Compound Series | Key Substituents for High Activity | Potency vs. Standard (Thiourea) | Source |

|---|---|---|---|

| Imidazopyridine-based oxazoles | Electron-withdrawing groups (-CF₃, -NO₂) | More potent (e.g., IC₅₀ = 5.68 ± 1.66 μM for 4i) | nih.gov |

| 2-Hydroxy-1-naphthaldehyde semicarbazone | Semicarbazone moiety | Competitive inhibitor | rsc.org |

Cytotoxicity and Antiproliferative Potentials

The naphthalene framework is a common feature in many compounds with anticancer properties. edgccjournal.org Derivatives are often evaluated for their ability to kill cancer cells (cytotoxicity) and inhibit their growth (antiproliferative activity).

Naphthalimide derivatives, for example, have shown significant efficacy against various cancer cell lines, often by binding to DNA. edgccjournal.org Research in this area aims to understand how different substitution patterns on the naphthalimide structure affect its biological activity. edgccjournal.org

In a study on N-(naphthalen-2-yl)acetamide derivatives, compound 18 (N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide) was found to be the most active against the NPC-TW01 human nasopharyngeal cancer cell line, with an IC₅₀ value of 0.6 μM. nih.gov This compound was shown to inhibit cancer cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov Notably, it displayed specific cytotoxicity against these cancer cells with no detectable effect on healthy peripheral blood mononuclear cells at concentrations up to 50 μM. nih.gov

Another study investigated 1,2- and 1,4-naphthoquinone derivatives for their activity against the HepG2 hepatocellular carcinoma cell line. nih.gov The results indicated that 1,2-naphthoquinone (B1664529) derivatives were generally more active than their 1,4-naphthoquinone counterparts. nih.gov Compound 4a (a 1,2-naphthoquinone derivative) showed the highest cytotoxic potential with an EC₅₀ value of 3 μM. nih.gov

Furthermore, metal complexes of sulfonamides derived from 2-hydroxy-1-naphthaldehyde have been screened for their in-vitro cytotoxic properties using a brine shrimp bioassay. tandfonline.com Zinc(II) complexes, in particular, were found to be the most active against all tested bacterial species, and several compounds displayed potent cytotoxic activity. tandfonline.com

Table 3: Cytotoxic Activity of Selected Naphthalene Derivatives

| Compound/Series | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 (Nasopharyngeal) | 0.6 μM | nih.gov |

| 1,2-Naphthoquinone derivative (4a) | HepG2 (Hepatocellular Carcinoma) | 3 μM | nih.gov |

| 1,4-Naphthoquinone derivatives | HepG2 (Hepatocellular Carcinoma) | 9 to 21 µM | nih.gov |

| 2-hydroxy-1-naphthaldehyde derived sulfonamide metal complexes | Artemia salina (Brine Shrimp) | Potent cytotoxicity observed | tandfonline.com |

Elucidation of Structure-Activity Relationships (SAR) in Biological Systems

Understanding the relationship between a compound's chemical structure and its biological activity (SAR) is fundamental to designing more effective therapeutic agents. scispace.com For naphthalene-based compounds, SAR studies have provided valuable insights across various biological activities.

In the context of antiplatelet activity , the synthesis of thio-derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) revealed that adding a thiophenyl group enhances activity. frontiersin.orgfrontiersin.org The nature and position of substituents on this phenyl ring were shown to be critical, with electron-withdrawing groups like bromine at the para-position leading to highly potent compounds. frontiersin.orgnih.govfrontiersin.org All tested thio-derivatives were more effective against collagen-induced platelet aggregation than TRAP-6-induced aggregation. frontiersin.org For juglone derivatives, glycosylation was a key modification that led to more potent inhibitory effects on both protein disulfide isomerase and platelet aggregation. acs.org

For enzyme inhibition , SAR studies of imidazopyridine-based urease inhibitors highlighted that the inhibitory potential is significantly influenced by the electronic nature of substituents on an attached aryl ring. nih.gov The presence of strong electron-withdrawing groups (e.g., -CF₃, -NO₂) or groups capable of forming strong hydrogen bonds (e.g., -OH) resulted in superior inhibitory activity compared to the standard drug, thiourea. nih.gov

In the realm of antiproliferative activity , the cytotoxicity of naphthoquinone derivatives against HepG2 cancer cells was found to correlate with their electrochemical properties. nih.gov The 1,2-naphthoquinone derivatives, which have higher reductive potentials and thus stronger oxidizing power, exhibited greater cytotoxic effects than their 1,4-naphthoquinone isomers. nih.gov For naphthalimide derivatives, the focus of SAR is on how different substitution patterns on the core structure influence their DNA binding affinity and selectivity against various cancer cell lines. edgccjournal.org Similarly, for N-(naphthalen-2-yl)acetamide derivatives, the specific arrangement of the acetamide (B32628) linker and the quinolinone moiety was crucial for the potent and selective activity against nasopharyngeal carcinoma cells. nih.gov

These examples underscore the importance of systematic structural modifications and the subsequent evaluation of biological activity to develop optimized lead compounds for therapeutic use. scispace.com

Coordination Chemistry and Metal Complexation of 2 2 Hydroxy 1 Naphthyl Acetic Acid Derivatives

Ligand Design and Chelation Properties with Transition Metals

The molecular structure of 2-(2-hydroxy-1-naphthyl)acetic acid features two key functional groups for metal chelation: the phenolic hydroxyl (-OH) group at the C2 position of the naphthalene (B1677914) ring and the carboxylate (-COO⁻) group of the acetic acid moiety. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five- or six-membered chelate ring with a central metal ion.

The deprotonated carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and various bridging modes that can link multiple metal centers. nih.gov The specific coordination is influenced by the nature of the metal ion, the solvent system, and the presence of other co-ligands in the coordination sphere. nih.gov The phenolic hydroxyl group, upon deprotonation, provides a strong binding site through its oxygen atom. The combination of these two sites enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect.

Furthermore, the hydroxynaphthyl group is analogous to quinol moieties, which are known to be "redox-active." nih.govnsf.govrsc.org This means the ligand itself can participate in redox reactions, not just the metal center. This property is crucial in the design of functional complexes, such as mimics of superoxide (B77818) dismutase (SOD), where the ligand can facilitate the catalytic cycle of superoxide degradation even with a redox-inactive metal like Zn(II). nih.govrsc.org The ligand framework can, therefore, be tuned to direct the antioxidant activity towards specific reactive oxygen species (ROS). nsf.gov

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with this compound derivatives typically involves the reaction of the ligand with a transition metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. uobaghdad.edu.iqmdpi.com The reaction is often carried out in ethanol (B145695) or methanol, and may require heating under reflux to ensure completion. ijlera.com The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed, and dried. uobaghdad.edu.iq The molar ratio of metal to ligand used in the synthesis can be varied to control the stoichiometry of the final product. researchgate.net

A comprehensive suite of analytical and spectroscopic techniques is employed to confirm the formation of the complexes and elucidate their structures.

| Technique | Purpose and Typical Findings |

| Elemental Analysis | Determines the percentage composition of C, H, N, and the metal, which helps in confirming the empirical formula and the metal-to-ligand ratio (e.g., 1:1 or 1:2). ijlera.com |

| Molar Conductivity | Measures the electrolytic nature of the complexes in solution (e.g., DMF or DMSO), indicating whether the anions are coordinated to the metal or exist as free counter-ions. mdpi.com |

| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal ion. Key indicators include the disappearance of the broad O-H stretch from the carboxylic acid, a shift in the C=O stretching frequency of the carboxylate group, and the appearance of new, lower-frequency bands corresponding to metal-oxygen (M-O) bonds. nih.govscispace.com |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps to infer the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the central metal ion. |

| ¹H NMR Spectroscopy | For diamagnetic complexes, this technique confirms the structure. The disappearance of the signal for the acidic proton of the phenolic hydroxyl group is a clear indication of its deprotonation and coordination to the metal ion. ijlera.comnih.gov |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition and structure. nih.gov |

| Thermal Analysis (TGA) | Studies the thermal stability of the complexes and their decomposition patterns, revealing the presence of coordinated water molecules and the temperature at which the organic ligand degrades. |

These characterization methods collectively provide a detailed picture of the coordination environment, geometry, and stability of the synthesized metal chelates.

Biological Activity of Metal Complexes, including Antimicrobial and Superoxide Dismutase Activity

The coordination of metal ions to organic ligands like this compound can significantly enhance their biological activity. This enhancement is often explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with donor atoms on the ligand reduces the polarity of the metal ion. This, in turn, increases the lipophilicity of the complex, facilitating its transport across the lipid membranes of microorganisms. scispace.com

Antimicrobial Activity

Metal complexes of hydroxynaphthyl derivatives have demonstrated significant antimicrobial properties. semanticscholar.org Studies on related compounds, such as metal complexes of 2-(1'/2'-hydroxynaphthyl)benzoxazoles, have shown potent activity against a range of bacteria and fungi. semanticscholar.orgumich.edu The activity is often higher for the metal complex than for the free ligand. scispace.com For instance, certain magnesium and nickel complexes of a hydroxynaphthyl derivative showed significant antifungal activity against Candida albicans and Aspergillus ficuum, respectively. semanticscholar.orgumich.edu The table below presents the minimum inhibitory concentration (MIC) values for several metal complexes of a related 2-(hydroxynaphthyl)benzoxazole ligand, illustrating their antimicrobial potential.

| Compound | Organism | MIC (µg/mL) |

| Mg(II) Complex (5a) | Candida albicans | <3.12 |

| Co(II) Complex (5c) | Bacillus subtilis | 12.5 |

| Staphylococcus aureus | 12.5 | |

| Fe(II) Complex (5e) | Bacillus subtilis | 12.5 |

| Ni(II) Complex (7d) | Aspergillus ficuum | <3.12 |

| Standard Drugs | Various Bacteria/Fungi | <3.12 |

| (Data is for illustrative purposes from related 2-(hydroxynaphthyl)benzoxazole complexes) umich.edu |

Superoxide Dismutase (SOD) Activity

Superoxide dismutases (SODs) are enzymes that protect organisms from oxidative stress by catalyzing the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide. There is significant interest in developing smaller, synthetic molecules that can mimic this activity.

Complexes of this compound are promising candidates for SOD mimics due to the redox-active nature of the hydroxynaphthyl moiety. nih.gov Research on analogous quinol-containing ligands has shown that the ligand can actively participate in the catalytic cycle. nsf.govrsc.org This enables even redox-inactive metal ions, such as Zn(II), to form complexes that catalytically degrade superoxide. nih.govrsc.org The mechanism involves the ligand, rather than the metal, acting as the redox partner for the superoxide radical. rsc.org This approach has an advantage over traditional SOD mimics that rely on redox-active metals, which can be toxic if the ligand dissociates. nih.gov The development of such complexes could lead to new therapeutic agents for conditions associated with oxidative stress. nih.gov

Applications in Advanced Materials and As Synthetic Intermediates

Role in the Synthesis of Complex Heterocyclic Scaffolds

2-(2-Hydroxy-1-naphthyl)acetic acid serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (or its derivatives) allows for a range of cyclization reactions, leading to the formation of fused ring systems.

One notable application is in the synthesis of naphthopyran derivatives. For instance, through reactions involving intermediates derived from the related compound 1-(1-hydroxy-2-naphthyl)ethanone, various naphtho[1,2-b]pyran structures can be assembled. scilit.com These reactions often proceed through intramolecular cyclization pathways, where the hydroxyl group attacks an in-situ generated electrophilic center. The specific reagents and reaction conditions dictate the final structure of the heterocyclic product. For example, treatment of an enaminone intermediate with acetic acid can yield a 4-oxo-4H-naphtho[1,2-b]pyran derivative. scilit.com

Furthermore, the naphthalene (B1677914) scaffold is a key component in the synthesis of other complex heterocyclic systems, including pyranopyrazoles and pyrano[2,3-d]pyrimidines. nih.govnih.gov Multi-component reactions, often involving the naphthalene moiety, an active methylene (B1212753) compound, and other reagents, provide an efficient route to these intricate structures. nih.gov For example, a one-pot, four-component reaction has been utilized to produce pyranopyrazole derivatives. nih.gov Similarly, naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines have been synthesized, highlighting the adaptability of the naphthalene core in constructing diverse heterocyclic frameworks. nih.gov

The strategic replacement of a naphthalene scaffold in certain bioactive molecules with other heterocyclic systems, such as a 1,4-isoquinoline core, has also been explored to improve properties like metabolic stability and reduce potential mutagenicity without compromising biological activity. nih.gov This underscores the importance of the foundational naphthalene structure as a starting point for medicinal chemistry innovations.

| Starting Material/Intermediate | Reagents | Resulting Heterocyclic Scaffold | Significance |

| 1-(1-Hydroxy-2-naphthyl)ethanone derived enaminone | Acetic acid | 4-Oxo-4H-naphtho[1,2-b]pyran | Access to fused pyran systems |

| alpha-Cyanocinnamonitrile, 6-bromo-2-naphthol | One-pot synthesis | Naphtho[2,1-b]pyran, Pyrano[2,3-d]pyrimidine | Synthesis of antimicrobial compounds |

| Ethyl acetoacetate, hydrazine (B178648) hydrate (B1144303), malononitrile/ethyl cyanoacetate, aromatic aldehydes | Ethanolic/piperidine solution | Pyranopyrazole derivatives | Development of potential anticancer and antimicrobial agents |

| 1-Hydroxyisoquinoline | PBr₅, p-methoxybenzenesulfonamide, etc. | 1,4-Isoquinoline scaffold | Scaffold hopping to improve drug-like properties |

Potential in Functional Materials Design and Development

The inherent properties of the naphthalene ring system, combined with the functional groups of this compound, make it a candidate for the design of advanced functional materials. The extended π-system of the naphthalene core can impart desirable photophysical and electronic properties, while the hydroxyl and carboxylic acid groups offer sites for polymerization or immobilization onto surfaces.

One area of potential is in the development of polymeric materials. For example, the related compound 1-naphthaleneacetic acid (NAA) has been incorporated into slow-release formulations. researchgate.net These are typically water-soluble copolymers where NAA is linked to the polymer backbone and released through hydrolysis. researchgate.net This concept could be extended to this compound, with the additional hydroxyl group offering another point for polymerization or for tuning the material's properties, such as solubility and degradation rate.

The naphthalene scaffold itself is a component in various functional materials. For instance, naphthalene-based compounds have been investigated as NRF2 activators, which are of interest for their potential in treating oxidative stress and inflammatory disorders. nih.gov While research has also focused on replacing the naphthalene scaffold to improve certain properties, its foundational role highlights its importance in the design of bioactive materials. nih.gov

The combination of a furan (B31954) ring with various carbo- and heterocyclic structures, including naphthalene derivatives, can lead to new materials with practical applications. beilstein-journals.org Naphthofuran series have shown potential anticancer and anti-infectious activity. beilstein-journals.org The synthesis of condensed furancarboxylates, which can combine furan, pyran, and chromene rings, demonstrates the modular approach to creating complex functional molecules from simpler building blocks. beilstein-journals.org

| Material Type | Key Feature/Property | Potential Application |

| Polymeric Slow-Release Formulations | Controlled release of the active molecule via hydrolysis of covalent bonds. researchgate.net | Agriculture, Pharmaceuticals |

| Bioactive Small Molecules | Inhibition of protein-protein interactions (e.g., KEAP1/NRF2). nih.gov | Therapeutics for oxidative stress-related diseases. nih.gov |

| Fused Heterocyclic Systems (e.g., Naphthofurans) | Combination of different heterocyclic structures leading to novel properties. beilstein-journals.org | Anticancer and anti-infective agents. beilstein-journals.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Hydroxy-1-naphthyl)acetic acid?

- Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of intermediates like naphtho[2,1-b]furan-2(1H)-one (lactone). For instance, β-naphthol derivatives undergo hydrolysis in the presence of acid catalysts to yield (2-hydroxy-1-naphthyl)acetic acid . Key steps include:

- Reaction Setup : Use stoichiometric acid (e.g., H₂SO₄) under reflux conditions.

- Purification : Recrystallization from ethanol or methanol to isolate the product.

- Validation : Confirm purity via melting point analysis (expected range: 140–145°C based on analogous naphthylacetic acids) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- Storage : Keep in airtight containers, protected from light, at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does keto-enol tautomerism affect the stability of this compound derivatives?

- Methodological Answer :

- Catalyst Influence : Copper(II) sulfate (CuSO₄·5H₂O) promotes keto tautomer formation, while BF₃·OEt₂/AcOH favors enol tautomers in related aryl-bis(2-hydroxy-1-naphthyl)methanes .

- Characterization : Use ¹H/¹³C NMR and DEPT spectra to differentiate tautomers. For example, enol tautomers show distinct OH proton signals (~δ 12–14 ppm) and conjugated carbonyl groups (δ 170–180 ppm in ¹³C NMR) .

- Implications : Tautomeric stability impacts reactivity in condensation reactions (e.g., Schiff base formation) .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-Ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXTL or SHELXL software) determines bond lengths, angles, and hydrogen-bonding networks .

- Data Collection : Optimize crystal growth via slow evaporation in dichloromethane/hexane mixtures.

- Case Study : Aryl-bis derivatives exhibit planar naphthyl rings with intermolecular O–H···O hydrogen bonds (2.7–2.9 Å), stabilizing the crystal lattice .

Q. How do catalytic conditions influence reaction pathways during synthesis?

- Methodological Answer :

- Catalyst Screening : Compare Brønsted acids (e.g., H₃PO₄) vs. Lewis acids (e.g., BF₃). For example, BF₃·OEt₂ in acetic acid enhances electrophilic substitution in naphthol derivatives .

- Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC.

- Contradiction Resolution : Conflicting product yields (e.g., keto vs. enol) are resolved by adjusting catalyst loading (5–10 mol%) and reaction time (12–24 hrs) .

Q. What analytical methods validate the purity and structure of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 203.1 for C₁₂H₁₀O₃) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%).

- Spectroscopy : FT-IR identifies functional groups (e.g., broad O–H stretch at 3200–3500 cm⁻¹, C=O at 1680 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.